methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S/c1-4-22-10-12(8-18-22)16-20-15(28-21-16)9-19-29(24,25)14-7-11(17(23)27-3)5-6-13(14)26-2/h5-8,10,19H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSBCSYGXZKSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled with a benzoate ester through sulfonamide linkages, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Benzoate Derivatives
*Estimated based on structural formula.
Key Observations :
- Heterocycles : The target compound’s 1,2,4-oxadiazole-pyrazole system contrasts with isoxazole (I-6273, I-6373) and thiadiazole () cores. Oxadiazoles are electron-deficient, enhancing π-π stacking with aromatic residues in biological targets, while thiadiazoles may offer improved solubility due to sulfur’s polarizability .
- Linkers: The sulfamoyl group (-SO₂NH-) in the target compound provides hydrogen-bonding capacity, unlike the phenethylamino (I-6273) or thioether (I-6373) linkers, which prioritize lipophilicity or flexibility.
Physicochemical and Electronic Properties
Electronic Effects :
- This contrasts with the electron-donating methoxy group in ’s compound, which may reduce electrophilicity .
- The 1-ethyl-pyrazole substituent introduces steric bulk and moderate electron-donating effects, which could hinder or direct binding interactions compared to smaller substituents (e.g., methylisoxazole in I-6273) .
Solubility and Lipophilicity :
- The target compound’s sulfamoyl linker and polar oxadiazole may improve aqueous solubility relative to I-6373’s thioether or I-6273’s amino linker. However, the ethyl-pyrazole moiety could counterbalance this by increasing hydrophobicity.
- Thiadiazole-containing analogs () may exhibit higher solubility due to sulfur’s polarizability compared to oxadiazoles .
Biological Activity
Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex compound that combines several bioactive moieties, including a pyrazole and an oxadiazole. These structural features suggest potential biological activities, particularly in medicinal chemistry and agrochemical applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 475.6 g/mol. The compound contains a methoxy group, a sulfamoyl group, and a pyrazole ring, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 475.6 g/mol |
| InChI Key | VANYAPPEUBPFMA-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties . For instance, compounds containing the pyrazole structure have been reported to show significant antibacterial and antifungal activities. A study highlighted that certain pyrazolone derivatives demonstrated efficacy against various pathogens, suggesting that this compound may also possess similar properties due to its structural components .
Anti-inflammatory and Analgesic Effects
The presence of the pyrazole moiety is associated with anti-inflammatory and analgesic effects. Pyrazolone derivatives have been traditionally used in therapeutics for pain relief and inflammation reduction . This compound's potential in these areas warrants further investigation through clinical trials.
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies on related compounds have shown varying toxicity levels in model organisms such as zebrafish embryos. For example, one study found that certain oxadiazole derivatives exhibited low toxicity with an acute toxicity level of 20.58 mg/L . Future studies should evaluate the toxicity of this compound specifically.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis of Benzamide Derivatives : A series of benzamide derivatives containing 1,2,4-oxadiazole moieties were synthesized and evaluated for their antifungal activity. Some compounds showed better efficacy than established fungicides .
- Pyrazolone Derivatives in Clinical Use : The clinical application of edaravone (a pyrazolone derivative) for brain ischemia illustrates the therapeutic potential of this class . This provides a precedent for exploring similar compounds like this compound in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
